molecular formula C13H18N2O4S B7354321 (2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid

(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid

Cat. No. B7354321
M. Wt: 298.36 g/mol
InChI Key: OIKJYKPSZJLFNE-NSHDSACASA-N
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Description

(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid, commonly known as DMSPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. DMSPCA is a white crystalline powder that is soluble in water and organic solvents. In

Scientific Research Applications

DMSPCA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, it has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In drug discovery, it has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.

Mechanism of Action

The exact mechanism of action of DMSPCA is not fully understood. However, it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMSPCA has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have hypoglycemic and hypolipidemic effects. In addition, it has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSPCA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on DMSPCA. One area of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Another area of interest is its effects on the central nervous system, cardiovascular system, and immune system. Further research is also needed to elucidate its mechanism of action and to design and synthesize new compounds based on its structure.

Synthesis Methods

DMSPCA can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

properties

IUPAC Name

(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-9-3-4-12(10(2)7-9)20(18,19)15-6-5-14-11(8-15)13(16)17/h3-4,7,11,14H,5-6,8H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKJYKPSZJLFNE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCNC(C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN[C@@H](C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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